molecular formula C18H23NO4 B14695945 benzoic acid;N-ethylethanamine CAS No. 34882-90-1

benzoic acid;N-ethylethanamine

Cat. No.: B14695945
CAS No.: 34882-90-1
M. Wt: 317.4 g/mol
InChI Key: LIDXUASYKBFAAD-UHFFFAOYSA-N
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Description

Properties

CAS No.

34882-90-1

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

benzoic acid;N-ethylethanamine

InChI

InChI=1S/2C7H6O2.C4H11N/c2*8-7(9)6-4-2-1-3-5-6;1-3-5-4-2/h2*1-5H,(H,8,9);5H,3-4H2,1-2H3

InChI Key

LIDXUASYKBFAAD-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Salt Formation via Acid-Base Reaction

Benzoic acid reacts with N-ethylethanamine to form an ammonium carboxylate salt. This occurs through proton transfer from the carboxylic acid to the amine:
\text{C₆H₅COOH} + \text{(C₂H₅)₂NH} \rightarrow \text{C₆H₅COO}^- \cdot \text{(C₂H₅)₂NH₂^+}

  • Equilibrium Dynamics : Excess amine or acid shifts the equilibrium toward salt formation (Le Chatelier’s principle) .

  • Role of Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance ion pair stabilization .

Direct Amide Formation

Under thermal or catalytic conditions, the ammonium salt undergoes dehydration to form N,N-diethylbenzamide:
C₆H₅COOH+(C₂H₅)₂NHΔ,catalystC₆H₅CON(C₂H₅)₂+H₂O\text{C₆H₅COOH} + \text{(C₂H₅)₂NH} \xrightarrow{\Delta, \text{catalyst}} \text{C₆H₅CON(C₂H₅)₂} + \text{H₂O}

Key Findings:

ConditionCatalyst/AdditiveYield (%)Source
Microwave, 150°C, 30 minNone (1:1 ratio)10
Microwave, 150°C, 30 minExcess acid (1.5:1)75
Toluene, reflux, 18 h3,4,5-Trifluorobenzeneboronic acid (1 mol%)96
  • Catalytic Mechanisms :

    • Boron Reagents : Generate acyloxyboron intermediates, enhancing electrophilicity of the carbonyl .

    • Imidazole : Facilitates proton transfer and stabilizes transition states via hydrogen bonding .

Kinetic and Thermodynamic Parameters

Data from analogous esterification/amidation reactions provide insights:

ParameterValueSource
Activation Energy (Eₐ)58.40 kJ/mol (forward), 57.70 kJ/mol (reverse)
Equilibrium Constant (K)1.2–1.5 (at 170°C)
Optimal Temperature150–170°C
  • Thermal Effects : Mildly exothermic (ΔH ≈ -622 J/mol) .

  • Solvent Effects : Non-polar solvents (toluene) favor amidation by azeotropic water removal .

Side Reactions and Mitigation

  • Overoxidation : Excess oxidants (e.g., O₂) convert benzyl alcohol derivatives to benzoic acid .

  • Decarboxylation : At temperatures >200°C, benzoic acid decomposes to benzene .

Mechanism of Action

Benzoic Acid:

N-Ethylethanamine:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Benzoic Acid vs. Other Organic Acids

Acetic Acid (CH₃COOH)
  • Extraction efficiency : Benzoic acid is extracted 98% in <5 minutes using emulsion liquid membranes, while acetic acid requires longer contact times due to its lower distribution coefficient (m) .
  • Acidity : Acetic acid (pKa ~2.5) is stronger than benzoic acid, but benzoic acid’s aromaticity enhances its stability in hydrophobic environments.
  • Applications : Acetic acid is preferred in industrial synthesis (e.g., vinegar), while benzoic acid is used in preservatives due to its lipophilicity.
Phenol (C₆H₅OH)
  • Extraction rate: Phenol matches benzoic acid’s rapid extraction (>98% in <5 minutes) but has lower effective diffusivity in membrane phases .
  • Reactivity: Phenol’s hydroxyl group is less acidic (pKa ~10) but participates in electrophilic substitution, whereas benzoic acid undergoes carboxyl-specific reactions.

Table 1: Comparative Extraction Data for Organic Acids

Compound Extraction Rate (5 min) Distribution Coefficient (m) Effective Diffusivity (m²/s)
Benzoic acid >98% 8.5 1.2 × 10⁻⁹
Acetic acid <50% 0.3 0.8 × 10⁻⁹
Phenol >98% 7.9 0.9 × 10⁻⁹

Data sourced from emulsion liquid membrane studies

N-Ethylethanamine vs. Other Amines

Ethylamine (C₂H₅NH₂)
  • Basicity : Ethylamine (pKa ~10.7) is less basic than N-ethylethanamine due to the electron-donating effect of two ethyl groups enhancing nitrogen’s lone pair availability .
  • Synthesis: Ethylamine is typically produced via ethanol-ammonia reactions, while N-ethylethanamine forms through SN2 reactions between bromoethane and ammonia derivatives .
Triethylamine (N(CH₂CH₃)₃)
  • Basicity : Triethylamine (pKa ~10.8) is slightly less basic than N-ethylethanamine due to steric hindrance limiting protonation .
  • Applications : Triethylamine is a catalyst in organic synthesis, whereas N-ethylethanamine is a precursor for pharmaceuticals (e.g., antihistamines) .

Table 2: Comparative Properties of Aliphatic Amines

Compound Type pKa Boiling Point (°C) Key Applications
N-Ethylethanamine Secondary ~11.0 55.5 Pharmaceuticals, rubber
Ethylamine Primary ~10.7 16.6 Pesticides, dyes
Triethylamine Tertiary ~10.8 89.3 Catalysis, solvents

Benzoic Acid Complexes

  • Benzoic acid forms salts with amines (e.g., N,N-diethylethanamine) to improve solubility. These complexes are used in drug formulations to enhance bioavailability .
  • In wastewater treatment, benzoic acid’s high distribution coefficient enables efficient removal via liquid membranes compared to acetic acid .

N-Ethylethanamine Derivatives

  • N-Ethylethanamine derivatives, such as N-methyl analogues, show antifungal activity in studies, though their synthesis requires precise pH control and purification .
  • It reacts with haloalkanes to form quaternary ammonium salts (e.g., tetraethylammonium), which are used as phase-transfer catalysts .

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